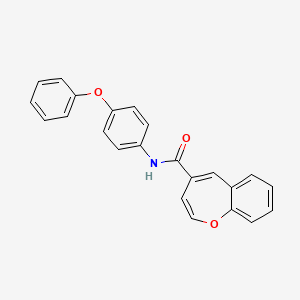

N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide

Description

N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide is a carboxamide derivative featuring a 1-benzoxepine core (a seven-membered oxygen-containing heterocycle) and a 4-phenoxyphenyl substituent. The compound’s unique benzoxepine ring distinguishes it from other carboxamides, which typically incorporate smaller heterocycles like piperazine or thiazole .

Properties

IUPAC Name |

N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO3/c25-23(18-14-15-26-22-9-5-4-6-17(22)16-18)24-19-10-12-21(13-11-19)27-20-7-2-1-3-8-20/h1-16H,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTFOWAWTMZPNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . Another approach involves the use of 4-phenoxyphenyl-boronic acid as a key intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Core Benzoxepine Ring Formation

The benzoxepine scaffold is typically synthesized via cyclization strategies. A 7-endo-dig cyclization between 2-aminophenols and alkynones in 1,4-dioxane at 100°C forms the oxepine ring (Figure 1A) . For example:

-

Reaction : 2-Aminophenol reacts with an alkynone to generate an alkynylketimine intermediate, which undergoes cyclization.

-

Conditions : 1,4-Dioxane, 100°C, 12–24 hours.

Alternative route : Cross-aldol condensation of an oxepinone with citral followed by electrocyclization constructs fused polycyclic systems , though this method is more applicable to complex natural products like artocarpols.

Carboxamide Functionalization

The carboxamide group is introduced via coupling reactions between the benzoxepine carboxylic acid derivative and 4-phenoxyaniline (Figure 1B).

-

Step 1 : Conversion of benzoxepine-4-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Step 2 : Amide bond formation with 4-phenoxyaniline using coupling agents like EDCl/HOBt or DCC in DMF .

Phenoxy Group Installation

The 4-phenoxyphenyl substituent is introduced via nucleophilic aromatic substitution or Ullmann coupling:

-

Ullmann Coupling : Aryl halides react with phenol derivatives in the presence of a copper catalyst (e.g., CuI, 1,10-phenanthroline) (Figure 1C) .

Oxidation/Reduction

-

Oxidation : The benzoxepine’s double bond may undergo epoxidation with m-CPBA or dihydroxylation with OsO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxepine ring to a saturated system.

Electrophilic Substitution

-

Nitration : Nitric acid (HNO₃/H₂SO₄) introduces nitro groups at the para position of the phenoxy ring.

-

Halogenation : Bromination (Br₂/FeBr₃) occurs preferentially on electron-rich aromatic rings.

Stability and Reactivity Insights

-

Hydrolysis : The carboxamide group resists hydrolysis under mild acidic/basic conditions but cleaves under prolonged heating with HCl or NaOH.

-

Photoreactivity : The benzoxepine core may undergo [2+2] photocycloaddition under UV light, forming dimeric products .

Synthetic Challenges and Optimization

-

Regioselectivity : Controlling substitution patterns on the benzoxepine ring requires careful selection of protecting groups (e.g., phthalimide in intermediate deprotection ).

-

Steric Effects : Bulky substituents on the phenoxy ring may hinder coupling efficiency, necessitating elevated temperatures or microwave-assisted synthesis.

Figure 1. Proposed Synthetic Pathways

Scientific Research Applications

Medicinal Applications

A. CCR4 Antagonistic Activity

One of the primary applications of N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide is its role as a CCR4 (C-C chemokine receptor type 4) antagonist. CCR4 is implicated in numerous inflammatory and allergic diseases. The compound has been shown to exhibit antagonistic activity against CCR4, making it a candidate for the treatment of conditions such as:

- Asthma

- Atopic Dermatitis

- Systemic Inflammatory Response Syndrome (SIRS)

- Allergic Vasculitis

- Transplant Rejection .

The ability to inhibit CCR4-mediated pathways suggests that this compound could be beneficial in managing diseases characterized by excessive immune responses.

B. Antifungal Properties

Research indicates that N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide may also possess antifungal properties when formulated in specific compositions. For instance, it has been included in formulations that combine with other antifungal agents to enhance efficacy against various fungal infections .

Case Studies and Research Findings

A. Clinical Trials and Efficacy Studies

Several studies have explored the efficacy of N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide in preclinical models:

- A study demonstrated that administration of the compound significantly reduced eosinophil infiltration in models of asthma, indicating its potential as a therapeutic agent for respiratory disorders .

- Another investigation focused on its use in a murine model of atopic dermatitis, where it was found to alleviate symptoms by inhibiting the CCR4 pathway .

B. Synergistic Effects with Other Compounds

Research has also highlighted the potential for N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide to work synergistically with other therapeutic agents. For example, combining this compound with established antifungal medications showed enhanced antifungal activity, suggesting a promising avenue for developing more effective treatment regimens .

Summary Table of Applications

| Application Area | Description |

|---|---|

| CCR4 Antagonism | Treatment for asthma, atopic dermatitis, SIRS, allergic vasculitis |

| Antifungal Activity | Potential use in antifungal formulations |

| Immune Modulation | Inhibition of leukocyte migration in inflammatory diseases |

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as Bruton’s tyrosine kinase (BTK) by forming covalent bonds with active site residues, leading to the inhibition of downstream signaling pathways . This inhibition can result in the suppression of cell proliferation and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Functional Group and Bioactivity Comparisons

- Benzoxepine vs. Piperazine : The benzoxepine ring in the target compound introduces enhanced lipophilicity and conformational rigidity compared to piperazine-based analogs (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide). Piperazine derivatives are often intermediates in organic synthesis, whereas benzoxepines may offer improved metabolic stability in drug design .

- Phenoxyphenyl vs. Halogenated Phenyl: Analogs like thifluzamide (N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide) incorporate halogenated phenyl groups, which are common in agrochemicals for enhanced pesticidal activity. The phenoxyphenyl group in the target compound may prioritize interactions with eukaryotic targets (e.g., enzymes or receptors) over prokaryotic systems .

Patent and Commercial Relevance

- The acrylamide backbone contrasts with the benzoxepine core, which may offer steric or electronic advantages in target binding .

- N-(4-Phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide: A commercial analog with supplier listings (e.g., ZINC52537582), indicating research interest in phenoxyphenyl-piperazine hybrids for CNS or anti-inflammatory applications .

Biological Activity

N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including antioxidant activity, cytotoxicity, and enzyme inhibition, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzoxepine structure, which is known for its diverse pharmacological properties. The presence of the phenoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

1. Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress-related diseases. Studies have demonstrated that N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using the DPPH assay, yielding an IC50 value indicative of its potency compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide | 18.27 ± 1.1 |

| Ascorbic Acid | 7.83 ± 0.5 |

This data suggests that the compound can effectively reduce oxidative stress, making it a candidate for further development in antioxidant therapies.

2. Cytotoxic Activity

Cytotoxicity against cancer cell lines is another important aspect of the biological profile of N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide. Research indicates that derivatives of benzoxepine compounds can exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and leukemia cells.

A study reported the following IC50 values for different derivatives:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide | MCF-7 | 68.4 ± 3.9 |

| Chromen-4-one Derivative | MCF-7 | 70.2 ± 2.5 |

These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action.

3. Enzyme Inhibition Studies

Enzyme inhibition studies have shown that N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide possesses inhibitory effects on key enzymes involved in metabolic processes and disease pathways.

Tyrosinase Inhibition: This enzyme plays a critical role in melanin production and is a target for skin-whitening agents. The compound exhibited moderate inhibition with an IC50 value of 16.5 ± 0.37 µM, compared to kojic acid's IC50 of 15.9 ± 2.5 µM.

| Enzyme | Inhibitor | IC50 (µM) |

|---|---|---|

| Tyrosinase | N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide | 16.5 ± 0.37 |

| Tyrosinase | Kojic Acid | 15.9 ± 2.5 |

These results indicate the potential utility of this compound in cosmetic formulations aimed at reducing hyperpigmentation.

Case Studies and Research Findings

Several studies have explored the biological activity of N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide and related compounds:

- Antioxidant and Anticancer Activities : A study investigated various derivatives, including those with phenolic substitutions, demonstrating enhanced antioxidant and anticancer activities linked to structural modifications .

- Mechanistic Insights : Research has suggested that the cytotoxic effects may be mediated through apoptosis induction in cancer cells, highlighting the importance of further mechanistic studies to elucidate pathways involved .

- Therapeutic Applications : Given its diverse biological activities, this compound could be explored for therapeutic applications in oxidative stress-related conditions and cancers, emphasizing the need for clinical trials to assess efficacy and safety .

Q & A

Q. What are the recommended synthetic routes for N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Ring formation : Cyclization to construct the benzoxepine core using reagents like boron trifluoride etherate or acid catalysis .

- Amide coupling : Reaction of 1-benzoxepine-4-carboxylic acid derivatives with 4-phenoxyaniline, employing coupling agents (e.g., HATU, EDC) in polar aprotic solvents (DMF, THF) under inert atmospheres .

- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization may require temperature control (0–60°C) and stoichiometric adjustments .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR/IR : Confirm functional groups (amide C=O stretch ~1650 cm⁻¹) and aromatic proton environments .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS or MALDI-TOF).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for solving crystal structures. High-resolution data collection (λ = 0.7–1.0 Å) minimizes refinement errors .

Q. What in vitro assays are used for preliminary biological activity screening?

- Enzyme inhibition : Dose-response curves (IC₅₀) against kinases or proteases.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .

- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) .

Advanced Research Questions

Q. How can reaction yields be optimized for the benzoxepine core formation?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to accelerate cyclization .

- Solvent effects : Compare dichloromethane (low polarity) vs. DMF (high polarity) for intermediate stability.

- Kinetic monitoring : Use in-situ FTIR or HPLC to identify side products (e.g., dimerization) and adjust reaction time .

Q. What strategies resolve discrepancies in reported bioactivity data?

- Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hrs) .

- Metabolic stability : Compare results in hepatocyte models (e.g., human vs. rodent) to assess species-specific degradation .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to evaluate significance across replicates .

Q. How is N-(4-phenoxyphenyl)-1-benzoxepine-4-carboxamide utilized in targeted protein degradation (e.g., PROTACs)?

- Warhead design : The phenoxyphenyl group serves as a binding moiety for E3 ligases. Link via PEG spacers to a target protein ligand (e.g., kinase inhibitor) .

- Ternary complex assays : Use surface plasmon resonance (SPR) or cryo-EM to validate target-PROTAC-E3 interactions .

- Cellular efficacy : Measure ubiquitination via Western blot (anti-ubiquitin antibodies) and degradation kinetics (e.g., cycloheximide chase) .

Q. How are computational methods applied to study structure-activity relationships (SAR)?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., PARP-1) .

- QSAR modeling : Train models with Hammett constants or DFT-derived descriptors (e.g., HOMO/LUMO energies) to correlate substituent effects with activity .

- MD simulations : Analyze ligand-protein stability (RMSD < 2 Å) over 100-ns trajectories in explicit solvent .

Data Analysis and Methodological Challenges

Q. How should crystallographers address twinning or poor diffraction in structural studies?

- Data processing : Use SHELXD for twin law identification (e.g., 2-fold rotation) and HKL-3000 for integration .

- Refinement : Apply TWIN/BASF instructions in SHELXL to model twinned fractions. R-factors < 0.05 indicate acceptable convergence .

Q. What protocols validate the compound’s stability under biological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.